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Abstract
Timegadine is a tri-substituted guanidine derivative with a unique anti-inflammatory profile,

distinguished by its dual inhibition of both cyclooxygenase (COX) and lipoxygenase pathways.

This document provides a comprehensive technical overview of the history, discovery, and

pharmacological properties of Timegadine. It includes a summary of key quantitative data,

detailed experimental methodologies for pivotal studies, and visualizations of its mechanism of

action and experimental workflows. This guide is intended to serve as a resource for

researchers, scientists, and professionals involved in drug development and inflammation

research.

Introduction
Timegadine, also known by its code SR-1368 and chemical name N-cyclohexyl-N''-(2-methyl-

4-quinolyl)-N'-(2-thiazolyl)guanidine, emerged as a novel anti-inflammatory agent with a distinct

mechanism of action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

[1][2] Its development was driven by the need for therapies that could offer broader control over

the inflammatory cascade. This document details the scientific journey of Timegadine, from its

discovery to its characterization as a dual inhibitor of key enzymes in the arachidonic acid

cascade.
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History and Discovery
While specific details regarding the initial discovery and the researchers involved are not

extensively documented in the public domain, the emergence of Timegadine in the scientific

literature dates back to the early 1980s. It was identified as a promising anti-inflammatory

compound with a profile that differed from existing drugs.[2] The development and initial

characterization studies appear to have been conducted by Leo Pharmaceutical Products,

Denmark, as evidenced by their involvement in the analysis of Timegadine's metabolites in

pharmacokinetic studies.[3] The unique guanidine structure of Timegadine sets it apart from

the acidic nature of most NSAIDs.

Mechanism of Action
Timegadine exerts its anti-inflammatory effects through the competitive inhibition of two key

enzyme systems in the arachidonic acid metabolism pathway: cyclooxygenase (COX) and

lipoxygenase.[4][5][6] This dual inhibition is a significant feature, as it allows for the

simultaneous suppression of prostaglandins and leukotrienes, both of which are potent

mediators of inflammation.

Signaling Pathway
The following diagram illustrates the points of intervention of Timegadine in the arachidonic

acid cascade:
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Timegadine's dual inhibition of COX and LOX pathways.

Quantitative Pharmacological Data
The inhibitory potency of Timegadine has been quantified in various in vitro and cellular

assays. The following tables summarize the key inhibitory concentrations (IC50) and other

relevant pharmacological data.

Table 1: In Vitro Enzyme Inhibition
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Enzyme Target Tissue/Cell Source IC50 Reference

Cyclooxygenase

(COX)

Washed Rabbit

Platelets
5 nM [4]

Cyclooxygenase

(COX)
Rat Brain 20 µM [4]

Cyclooxygenase

(COX)
Platelets 3.1 x 10⁻⁸ M [6]

Lipoxygenase

Horse Platelet

Homogenates

(Cytosol)

100 µM [4]

Lipoxygenase
Washed Rabbit

Platelets
100 µM [4]

Lipoxygenase Rat Peritoneal PMNL 4.1 x 10⁻⁵ M [6]

Table 2: Cellular Activity
Cellular Process Cell Type IC50 Reference

Arachidonic Acid

Release

Rat Peritoneal PMNL

& Rabbit Platelets
2.7 x 10⁻⁵ M [6]

Leukotriene B4

Formation
Rat Peritoneal PMNL

2.0 x 10⁻⁵ M (for 50%

inhibition)
[6]

Thromboxane B2

Formation
Platelets

3.2 x 10⁻⁸ M (for 50%

inhibition)
[6]

12-HETE Formation Platelets
4.9 x 10⁻⁵ M (for 50%

inhibition)
[6]

Preclinical and Clinical Studies
Preclinical Efficacy in Adjuvant Arthritis
In a rat model of adjuvant arthritis, daily oral doses of 10 to 30 mg/kg of Timegadine, initiated

on the day of disease induction and continued for 28 days, significantly inhibited both primary
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and secondary lesions.[4] A short course of treatment around the time of adjuvant injection was

also shown to prevent the development of secondary lesions.[2]

Clinical Trial in Rheumatoid Arthritis
A 24-week, randomized, double-blind, controlled trial compared Timegadine (500 mg/day) with

naproxen (750 mg/day) in patients with active rheumatoid arthritis.[5] The Timegadine group

showed significant improvements in biochemical and clinical markers of disease activity,

including ESR, serum IgG and IgM, leukocyte and platelet counts, duration of morning

stiffness, Ritchie index, number of swollen joints, pain, and general condition.[5] In contrast,

only the Ritchie index improved in the naproxen group.[5]

An open-label, 24-week study with Timegadine (250 mg twice daily) in 31 patients with active

rheumatoid arthritis also demonstrated significant improvements in subjective and objective

clinical parameters, with a reduction in ESR and rheumatoid factor titre in a majority of

seropositive patients.[7]

Experimental Protocols
Arachidonic Acid Release and Metabolism Assay
This protocol is based on the methodology described in studies investigating the effect of

Timegadine on arachidonic acid metabolism.[6]
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Cell Preparation

Treatment and Stimulation

Analysis

Isolate rat peritoneal PMNLs (casein-elicited)
and rabbit platelets

Pre-label cells with [1-14C]arachidonic acid

Incubate pre-labelled cells with Timegadine
or control vehicle

Stimulate cells with A23187 (PMNLs)
or thrombin (platelets)

Extract lipids

Separate arachidonic acid metabolites
(Leukotriene B4, Thromboxane B2, 12-HETE)

via chromatography

Quantify radioactivity of separated metabolites
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Workflow for assessing Timegadine's effect on arachidonic acid metabolism.

Methodology:
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Cell Preparation:

Elicit and harvest peritoneal polymorphonuclear leukocytes (PMNLs) from rats following

intraperitoneal injection of casein.

Isolate platelets from rabbit blood.

Pre-label both cell types by incubation with [1-¹⁴C]arachidonic acid to incorporate the

radiolabel into cell membrane phospholipids.

Treatment and Stimulation:

Wash the pre-labelled cells to remove unincorporated radiolabel.

Pre-incubate the cells with varying concentrations of Timegadine or a vehicle control.

Induce the release and metabolism of arachidonic acid by stimulating PMNLs with the

calcium ionophore A23187 and platelets with thrombin.

Analysis:

Terminate the reaction and extract the lipids from the cell suspension.

Separate the arachidonic acid and its metabolites (e.g., leukotriene B4, thromboxane B2,

12-HETE) using thin-layer chromatography or high-performance liquid chromatography.

Quantify the amount of radioactivity in the spots corresponding to the different metabolites

to determine the inhibitory effect of Timegadine.

Pharmacokinetics and Metabolism
A study in healthy volunteers receiving 250 mg of Timegadine twice daily for 15 days found

that steady-state serum concentrations were achieved between days 5 and 8.[3] The study also

identified two metabolites, MI and MII. Concomitant administration of ibuprofen did not

significantly affect the serum half-life of Timegadine but did reduce the maximum serum

concentration and the area under the curve.[3]
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Chemical Information
Chemical Name: 1-CYCLOHEXYL-2-(2-METHYL-4-QUINOLYL)-3-(2-

THIAZOLYL)GUANIDINE[1]

Synonyms: SR-1368[1]

Molecular Formula: C₂₀H₂₃N₅S[8]

Molecular Weight: 365.51 g/mol [8]

Conclusion
Timegadine represents a significant development in anti-inflammatory therapy due to its dual

inhibitory action on both the cyclooxygenase and lipoxygenase pathways. This mechanism

provides a broader spectrum of activity compared to traditional NSAIDs, which primarily target

COX. The preclinical and clinical data suggest its potential as an effective agent in managing

inflammatory conditions such as rheumatoid arthritis, with evidence suggesting disease-

modifying properties.[5] The detailed pharmacological and mechanistic data presented in this

guide offer a solid foundation for further research and development in the field of anti-

inflammatory drug discovery. Further investigations into its synthesis, long-term safety, and

efficacy in a wider range of inflammatory disorders are warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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